molecular formula C14H24IN B14711437 2-Methyl-1-octylpyridin-1-ium iodide CAS No. 13515-66-7

2-Methyl-1-octylpyridin-1-ium iodide

Cat. No.: B14711437
CAS No.: 13515-66-7
M. Wt: 333.25 g/mol
InChI Key: KMVOOKOZLJDARA-UHFFFAOYSA-M
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Description

2-Methyl-1-octylpyridin-1-ium iodide is a pyridinium-based ionic compound characterized by a methyl group at the 2-position and an octyl chain at the 1-position of the pyridinium ring, with an iodide counterion. Its molecular formula is C₁₄H₂₂IN, yielding a molecular weight of 331.24 g/mol (calculated). This compound is notable for its amphiphilic nature, combining a hydrophobic octyl chain with a hydrophilic pyridinium head. Such structural features make it suitable for applications in surfactants, phase-transfer catalysis, and ionic liquids .

Properties

CAS No.

13515-66-7

Molecular Formula

C14H24IN

Molecular Weight

333.25 g/mol

IUPAC Name

2-methyl-1-octylpyridin-1-ium;iodide

InChI

InChI=1S/C14H24N.HI/c1-3-4-5-6-7-9-12-15-13-10-8-11-14(15)2;/h8,10-11,13H,3-7,9,12H2,1-2H3;1H/q+1;/p-1

InChI Key

KMVOOKOZLJDARA-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCC[N+]1=CC=CC=C1C.[I-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-octylpyridin-1-ium iodide typically involves the alkylation of 2-methylpyridine with 1-iodooctane. The reaction is carried out in an organic solvent such as dichloromethane under reflux conditions. The reaction mixture is then purified by recrystallization to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same alkylation reaction, but with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and consistency .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-octylpyridin-1-ium iodide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Products include 2-Methyl-1-octylpyridin-1-ium chloride, bromide, or hydroxide.

    Oxidation and Reduction: Products vary depending on the specific reaction but may include oxidized or reduced forms of the pyridinium ion.

    Complex Formation: Metal-pyridinium complexes with varying stoichiometries.

Scientific Research Applications

2-Methyl-1-octylpyridin-1-ium iodide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-1-octylpyridin-1-ium iodide involves its ability to interact with biological membranes and proteins. The positively charged pyridinium ion can disrupt membrane integrity, leading to cell lysis. Additionally, it can form complexes with proteins, altering their structure and function. These interactions are mediated through electrostatic and hydrophobic interactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridinium Iodides

Structural and Physical Properties

The table below summarizes key differences between 2-methyl-1-octylpyridin-1-ium iodide and analogous pyridinium iodides:

Compound Name Substituents Molecular Weight (g/mol) Melting Point Solubility Profile Primary Applications Reference
This compound 1-Octyl, 2-methyl 331.24 Not reported Hydrophobic solvents (e.g., chloroform, toluene) Surfactants, ionic liquids
1-Methyl-2-(2-pyridyl)pyridinium iodide Bipyridyl backbone, methyl 426.04 149°C Polar aprotic solvents (e.g., DMF, DMSO) Chemical synthesis, catalysis
2-[p-(Dimethylamino)styryl]-1-methylpyridinium iodide Styryl, dimethylamino, methyl ~380 (estimated) Not reported Organic solvents (e.g., ethanol, acetone) Photovoltaics, optoelectronics
2-Methylpyridin-1-ium-1-amine iodide 1-Amino, 2-methyl 238.09 Not reported Water-miscible solvents Intermediate in organic synthesis
Key Observations:
  • Alkyl Chain Impact: The octyl group in this compound enhances lipophilicity, making it more soluble in non-polar media compared to shorter-chain analogs like 2-methylpyridin-1-ium-1-amine iodide, which exhibits higher water solubility .
  • Electronic Effects: The styryl and dimethylamino groups in 2-[p-(dimethylamino)styryl]-1-methylpyridinium iodide introduce conjugation and electron-donating properties, enabling applications in light-sensitive materials .
  • Thermal Stability : The bipyridyl structure in 1-methyl-2-(2-pyridyl)pyridinium iodide contributes to a higher melting point (149°C) due to extended π-π interactions .

Reactivity and Functional Utility

  • Surfactant Behavior: The amphiphilicity of this compound facilitates micelle formation in non-aqueous systems, distinguishing it from purely hydrophilic analogs like 2-methylpyridin-1-ium-1-amine iodide .
  • Catalytic Activity : Compared to the bipyridyl derivative, the octyl chain in the target compound improves solubility in organic reaction media, enhancing its efficacy as a phase-transfer catalyst .
  • Optoelectronic Potential: Styryl-substituted derivatives (e.g., 2-[p-(dimethylamino)styryl]-1-methylpyridinium iodide) exhibit superior charge-transfer properties, making them more suitable for photovoltaic applications than alkyl-substituted variants .

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